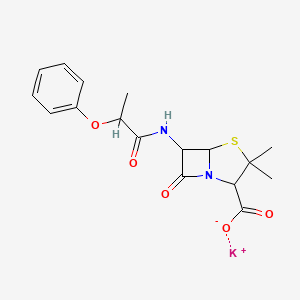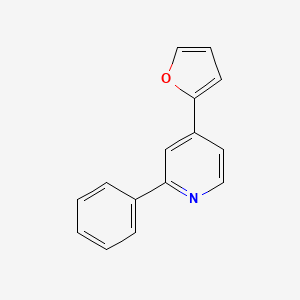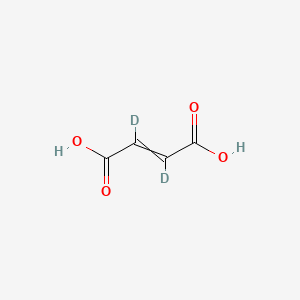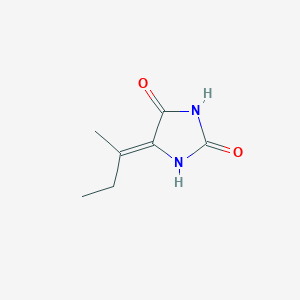
Phenethicillin (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethicillin (potassium) is a penicillin antibiotic that is used to treat various bacterial infections. It is an oral penicillin, which means it is taken by mouth and is effective against a range of bacterial infections, particularly those affecting the respiratory tract, skin, and soft tissues . Phenethicillin works by inhibiting the synthesis of bacterial cell walls, which ultimately leads to the death of the bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenethicillin is synthesized through a series of chemical reactions starting from the penicillin nucleus, 6-aminopenicillanic acid (6-APA)This is typically achieved through acylation reactions using phenoxyacetic acid derivatives .
Industrial Production Methods
In industrial settings, the production of phenethicillin involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the desired side chain. The final product is then purified and formulated as the potassium salt for oral administration .
Análisis De Reacciones Químicas
Types of Reactions
Phenethicillin undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring of phenethicillin can be hydrolyzed by β-lactamase enzymes produced by certain bacteria, rendering the antibiotic ineffective.
Oxidation and Reduction: Phenethicillin can undergo oxidation and reduction reactions, although these are less common in its typical use.
Substitution: The phenoxyethyl side chain can be modified through substitution reactions to produce derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.
Oxidation and Reduction: Can be carried out using standard oxidizing and reducing agents under controlled conditions.
Substitution: Requires appropriate nucleophiles and electrophiles, often under acidic or basic conditions.
Major Products Formed
Hydrolysis: Produces penicilloic acid derivatives.
Oxidation and Reduction: Produces various oxidized or reduced forms of phenethicillin.
Substitution: Produces phenethicillin derivatives with modified side chains.
Aplicaciones Científicas De Investigación
Phenethicillin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of β-lactam antibiotics.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new formulations and delivery methods for antibiotics.
Mecanismo De Acción
Phenethicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Phenethicillin is similar to other penicillin antibiotics, such as:
Penicillin V: Both are oral penicillins with similar antibacterial spectra, but phenethicillin has slightly different pharmacokinetic properties.
Penicillin G: Unlike phenethicillin, penicillin G is not acid-stable and must be administered parenterally.
Propicillin and Phenbenicillin: These are also phenoxypenicillins but are less commonly used due to lower antibacterial activity.
Phenethicillin’s uniqueness lies in its oral bioavailability and effectiveness against a broad range of bacterial infections, making it a valuable antibiotic in clinical practice .
Propiedades
IUPAC Name |
potassium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMNNUPLFAPCFD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19KN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)



![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)


![1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene](/img/structure/B14116951.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)

